
4-(Methylsulfanyl)butane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfanyl)butane-1,2-diamine is an organic compound with the molecular formula C5H14N2S It is characterized by the presence of a methylsulfanyl group attached to a butane chain with two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)butane-1,2-diamine typically involves the reaction of 4-chlorobutane-1,2-diamine with methanethiol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfanyl)butane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
4-(Methylsulfanyl)butane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfanyl)butane-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The amine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. The methylsulfanyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfanyl)butane-1,2-diol: Similar structure but with hydroxyl groups instead of amine groups.
4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride: A salt form of the compound with different solubility and stability properties.
Uniqueness
This compound is unique due to its combination of amine and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H14N2S |
|---|---|
Peso molecular |
134.25 g/mol |
Nombre IUPAC |
4-methylsulfanylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3 |
Clave InChI |
JCPJXANXGBPYRU-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)


![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
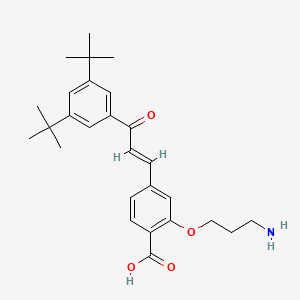
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
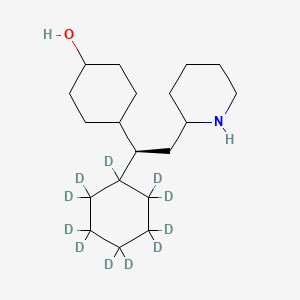
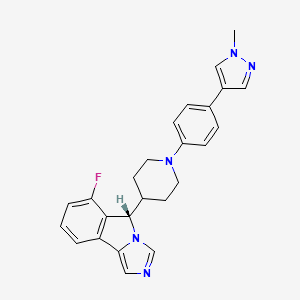
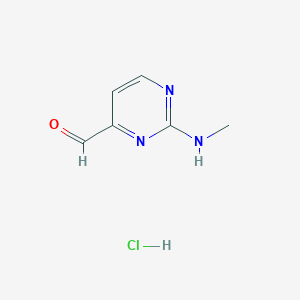
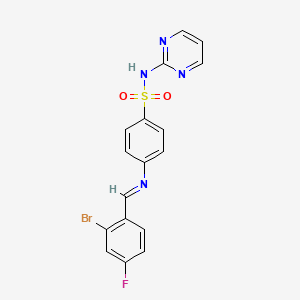
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)

![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)

